N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a benzofuran ring, a thiazole ring, and a nitrofuran moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged in chemical databases such as PubChem, where it is identified by the unique identifier 716365-57-0. The chemical structure and properties have been documented through various studies and publications, highlighting its significance in both synthetic and biological chemistry .
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide belongs to the class of compounds known as thiazoles and nitrofurans, which are recognized for their diverse pharmacological properties. These classes are often explored for their potential as antimicrobial agents, anticancer drugs, and other therapeutic applications .
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the formation of the benzofuran and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to yield the final compound.
Key steps in the synthesis may include:
The molecular structure of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can be represented by its IUPAC name and corresponding InChI string:
IUPAC Name: N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
InChI: InChI=1S/C16H9N3O5S/c20-15(12-5-6-14(24-12)19(21)22)18-16-17-10(8-25-16)13-7-9-3-1-2-4-11(9)23-13/h1-8H,(H,17,18,20).
The compound exhibits a molecular formula of C16H9N3O5S with a molecular weight of approximately 357.32 g/mol. The structural features include:
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo several chemical reactions:
The reaction conditions for these transformations often involve:
The mechanism of action for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is primarily linked to its interactions at the molecular level with biological targets:
Research has shown that compounds with similar structures often exhibit these mechanisms due to their ability to interact with DNA or protein targets involved in cell proliferation .
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is typically characterized by:
Chemical properties include:
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-y]-5-nitrofuran -2-carboxamide has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1